2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It features a trifluoromethyl group, a piperidine ring, and a chlorine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while oxidation might introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for its potential use in the creation of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in certain applications.
6-Piperidin-1-yl-4-(trifluoromethyl)pyridine: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and chlorine atom. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-10(16-9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJQXVPOBPEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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